N-(2H-1,3-benzodioxol-5-yl)-2-{[5-(1H-indol-3-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide
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Description
N-(2H-1,3-benzodioxol-5-yl)-2-{[5-(1H-indol-3-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide is a useful research compound. Its molecular formula is C19H14N4O4S and its molecular weight is 394.41. The purity is usually 95%.
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Biological Activity
N-(2H-1,3-benzodioxol-5-yl)-2-{[5-(1H-indol-3-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article explores its synthesis, biological mechanisms, and research findings related to its activity against various biological targets.
1. Chemical Structure and Synthesis
The compound features a benzodioxole moiety, an indole ring, and an oxadiazole unit linked through a sulfanyl group. The synthesis typically involves multiple steps:
Synthetic Pathway:
- Formation of Benzodioxole: Cyclization of catechol derivatives with formaldehyde.
- Indole Bromination: Bromination of the indole ring using N-bromosuccinimide (NBS).
- Coupling Reaction: Palladium-catalyzed cross-coupling reactions to combine the benzodioxole and indole derivatives.
2.1 Anticancer Activity
Research has indicated that this compound exhibits significant anticancer properties:
- Mechanism of Action: The compound inhibits key enzymes involved in cancer cell proliferation and induces apoptosis through:
- Enzyme Inhibition: Targeting cyclooxygenase (COX) which is crucial in inflammatory pathways.
- Cell Cycle Arrest: Inducing cell cycle arrest at specific phases.
- Mitochondrial Dysfunction: Disrupting mitochondrial functions leading to cell death under glucose starvation conditions.
2.2 Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties against various bacterial strains:
Bacterial Strain | Activity Level | Reference |
---|---|---|
Salmonella typhi | High | |
Staphylococcus aureus | Moderate | |
Escherichia coli | Low |
Most derivatives showed low hemolytic activity, indicating potential for therapeutic applications with reduced toxicity.
3. Case Studies and Research Findings
Several studies have investigated the biological activity of this compound and its derivatives:
Study Findings:
- A study reported that derivatives exhibited varying degrees of inhibition against α-glucosidase and butyrylcholinesterase enzymes, with some compounds showing comparable antibacterial effects to standard antibiotics like ciprofloxacin .
Molecular Docking Studies:
- Molecular docking simulations have supported the enzyme inhibition activities observed experimentally, revealing strong binding affinities to target enzymes .
4. Conclusion
This compound represents a promising candidate for further development in medicinal chemistry due to its multifaceted biological activities. Its potential as an anticancer and antimicrobial agent warrants continued investigation to fully elucidate its mechanisms and therapeutic applications.
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-2-[[5-(1H-indol-3-yl)-1,3,4-oxadiazol-2-yl]sulfanyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14N4O4S/c24-17(21-11-5-6-15-16(7-11)26-10-25-15)9-28-19-23-22-18(27-19)13-8-20-14-4-2-1-3-12(13)14/h1-8,20H,9-10H2,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AMIFDKWTZTWBRC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)NC(=O)CSC3=NN=C(O3)C4=CNC5=CC=CC=C54 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14N4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
380451-75-2 |
Source
|
Record name | N-(1,3-dioxaindan-5-yl)-2-{[5-(1H-indol-3-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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